N-methyl-2-(methylamino)acetamide hydrochloride

Catalog No.
S3431175
CAS No.
51739-63-0
M.F
C4H11ClN2O
M. Wt
138.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-(methylamino)acetamide hydrochloride

CAS Number

51739-63-0

Product Name

N-methyl-2-(methylamino)acetamide hydrochloride

IUPAC Name

N-methyl-2-(methylamino)acetamide;hydrochloride

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C4H10N2O.ClH/c1-5-3-4(7)6-2;/h5H,3H2,1-2H3,(H,6,7);1H

InChI Key

BMMUPSUKILVEFA-UHFFFAOYSA-N

SMILES

CNCC(=O)NC.Cl

Canonical SMILES

CNCC(=O)NC.Cl

N-methyl-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O. It is characterized by a methyl group attached to a nitrogen atom, which is itself bonded to another nitrogen atom that carries a methyl group, making it an amide derivative. This compound is often used in various chemical and biological applications due to its unique structural properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies and pharmaceutical formulations .

There is no current information available on the specific mechanism of action of N-MMA.HCl in any biological system.

As with most chemicals, it is advisable to handle N-MMA.HCl with caution due to the lack of extensive safety data. Here are some general safety considerations for similar organic compounds:

  • Potential irritation: The presence of amine groups suggests N-MMA.HCl might irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential toxicity: The full extent of the compound's toxicity is unknown and should be treated with caution.
Typical of amides and amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield N-methyl-2-(methylamino)acetic acid and other by-products.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form N-acyl derivatives.
  • Methylation: The nitrogen atoms can be further methylated using methylating agents such as methyl iodide, leading to quaternary ammonium compounds.

These reactions are essential for synthesizing more complex molecules and understanding the reactivity of the compound in various environments .

N-methyl-2-(methylamino)acetamide hydrochloride exhibits biological activity that makes it of interest in pharmacological research. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and other amines. Preliminary studies indicate that it may possess analgesic or anti-inflammatory properties, although detailed pharmacological profiles are still under investigation .

The synthesis of N-methyl-2-(methylamino)acetamide hydrochloride typically involves the following methods:

  • Direct Methylation: Starting from 2-(methylamino)acetamide, methyl iodide can be used to introduce the additional methyl group on the nitrogen atom.
  • Reductive Methylation: Using formaldehyde and reducing agents like sodium cyanoborohydride allows for the introduction of the methyl group through reductive amination.
  • Salt Formation: The hydrochloride form is obtained by reacting the base form with hydrochloric acid, enhancing solubility for biological applications.

These methods ensure a high yield of the desired product while maintaining purity .

N-methyl-2-(methylamino)acetamide hydrochloride finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and development.
  • Biochemical Research: Serves as a reagent in studies involving neurotransmitter systems and enzyme interactions.
  • Agriculture: Potential use as a plant growth regulator or pesticide formulation component.

Its versatility stems from its ability to modify biological pathways due to its structural characteristics .

Studies on N-methyl-2-(methylamino)acetamide hydrochloride have focused on its interactions with various biological molecules:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
  • Receptor Binding: Preliminary binding studies suggest potential interactions with neurotransmitter receptors, which could elucidate its pharmacological effects.

Further research is necessary to fully understand these interactions and their implications for drug design and therapeutic applications .

Several compounds share structural similarities with N-methyl-2-(methylamino)acetamide hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N,N-DimethylacetamideC₅H₁₃NA widely used solvent; exhibits strong polar properties.
N-MethylacetamideC₄H₉NUsed as a solvent and intermediate; less basic than N-methyl-2-(methylamino)acetamide.
2-(Methylamino)acetamideC₄H₉NSimilar structure but lacks the additional methyl group; different reactivity profile.

Uniqueness

N-methyl-2-(methylamino)acetamide hydrochloride stands out due to its dual amine structure, which enhances its reactivity compared to similar compounds. Its specific configuration allows for unique interactions within biological systems, making it a candidate for targeted drug development .

Sequence

G

Dates

Last modified: 08-19-2023

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